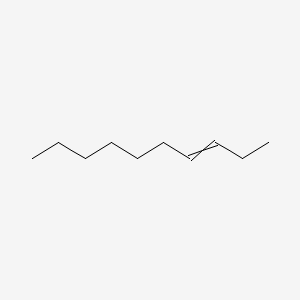
3-Decene
Overview
Description
3-Decene, also known as (3E)-3-decene, is an organic compound with the molecular formula C₁₀H₂₀. It is an alkene, characterized by a chain of ten carbon atoms with a double bond located at the third carbon atom. This compound is one of the many isomers of decene, which differ based on the position and geometry of the double bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Decene can be synthesized through various methods, including the oligomerization of ethylene and the cracking of petrochemical waxes . One common laboratory method involves the dehydrohalogenation of 3-decanol using a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrially, dec-3-ene is produced through the oligomerization of ethylene using the Ziegler process. This method involves the use of a catalyst, typically a transition metal complex, to facilitate the polymerization of ethylene into higher alkenes, including dec-3-ene .
Chemical Reactions Analysis
Types of Reactions
3-Decene undergoes various chemical reactions, including:
Reduction: Hydrogenation of dec-3-ene in the presence of a palladium catalyst can convert it to decane.
Substitution: Halogenation reactions can occur, where dec-3-ene reacts with halogens like bromine to form dihalides.
Common Reagents and Conditions
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Halogens such as bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides, alcohols.
Reduction: Decane.
Substitution: Dihalides.
Scientific Research Applications
3-Decene has various applications in scientific research:
Mechanism of Action
The mechanism of action of dec-3-ene involves its interaction with various molecular targets and pathways. For example, in hydrogenation reactions, dec-3-ene interacts with hydrogen gas in the presence of a palladium catalyst, leading to the addition of hydrogen atoms across the double bond and the formation of decane . In oxidation reactions, dec-3-ene reacts with oxidizing agents to form epoxides or alcohols through the addition of oxygen atoms .
Comparison with Similar Compounds
3-Decene can be compared with other similar compounds, such as:
Dec-1-ene: An isomer with the double bond at the first carbon atom, commonly used in industrial applications.
Dec-2-ene: An isomer with the double bond at the second carbon atom, also used in various chemical syntheses.
Alpha-copaene: A sesquiterpene with a similar structure but different functional groups and biological activities.
This compound is unique due to its specific double bond position, which influences its reactivity and applications in different fields.
Properties
Molecular Formula |
C10H20 |
|---|---|
Molecular Weight |
140.27 g/mol |
IUPAC Name |
dec-3-ene |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3 |
InChI Key |
GVRWIAHBVAYKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
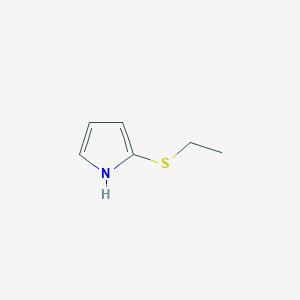
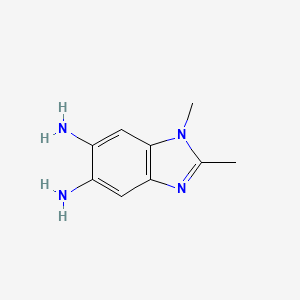
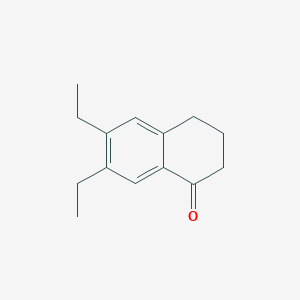
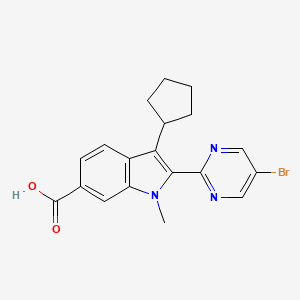
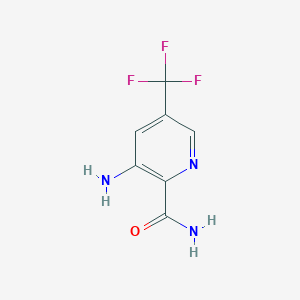
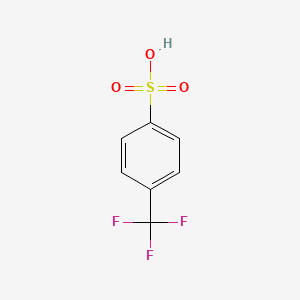
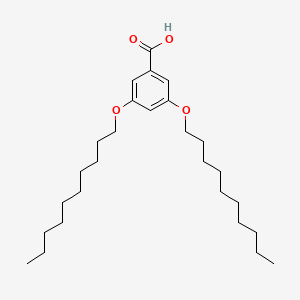
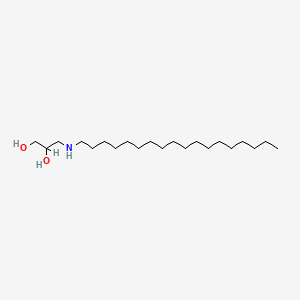
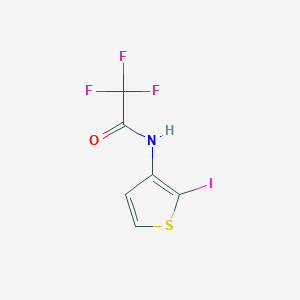
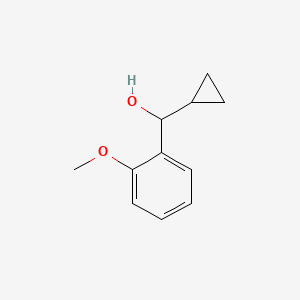
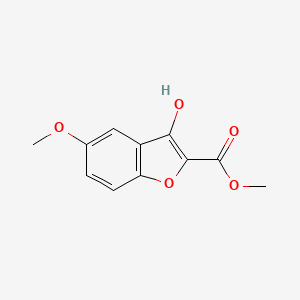
![diethyl (2S)-2-[(4-iodobenzoyl)amino]pentanedioate](/img/structure/B8702913.png)
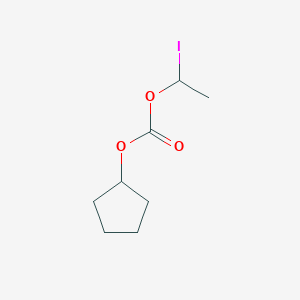
![3-[(Cyclopentylmethyl)amino]benzamide](/img/structure/B8702926.png)
